3,6-Di-tert-butylnaphthalene-1,8-diamine
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Overview
Description
3,6-Di-tert-butylnaphthalene-1,8-diamine is an organic compound with the molecular formula C18H26N2 It is characterized by the presence of two tert-butyl groups attached to a naphthalene ring, which also contains two amine groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylnaphthalene-1,8-diamine typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups like halogens, sulfonyl, or alkyl groups.
Scientific Research Applications
3,6-Di-tert-butylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminonaphthalene: Lacks the tert-butyl groups, resulting in different chemical properties and reactivity.
3,6-Di-tert-butyl-1,8-dihydroxynaphthalene: Contains hydroxyl groups instead of amine groups, leading to different applications and reactivity.
Uniqueness
3,6-Di-tert-butylnaphthalene-1,8-diamine is unique due to the presence of both tert-butyl and amine groups, which confer specific steric and electronic properties. These features make it a valuable compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
465547-72-2 |
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Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3,6-ditert-butylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C18H26N2/c1-17(2,3)12-7-11-8-13(18(4,5)6)10-15(20)16(11)14(19)9-12/h7-10H,19-20H2,1-6H3 |
InChI Key |
QNHNREPBVMWLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2N)C(C)(C)C)N |
Origin of Product |
United States |
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